molecular formula C12H24N2O3 B12837647 tert-Butyl (R)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate

tert-Butyl (R)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate

Cat. No.: B12837647
M. Wt: 244.33 g/mol
InChI Key: GDFIWXIBTMQYHR-SECBINFHSA-N
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Description

tert-Butyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. The compound is characterized by the presence of a tert-butyl group, a morpholine ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves strict control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is used as a protecting group for amines in peptide synthesis. It allows for selective reactions to occur without interference from the amine group .

Biology

In biological research, the compound is used to study enzyme mechanisms and protein interactions. Its stability and reactivity make it a valuable tool in biochemical assays .

Medicine

In medicine, derivatives of this compound are explored for their potential as prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability .

Industry

Industrially, the compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a protecting group ensures the integrity of sensitive functional groups during complex synthetic processes .

Mechanism of Action

The mechanism of action of tert-Butyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions. The compound can be deprotected under acidic conditions, releasing the free amine . The molecular targets include nucleophilic sites on proteins and enzymes, where it can form reversible covalent bonds .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2-aminoethyl)carbamate

Uniqueness

tert-Butyl ®-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is unique due to its morpholine ring, which imparts additional stability and reactivity. Compared to other tert-butyl carbamates, it offers enhanced protection for amines and can be selectively deprotected under milder conditions .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[[(2R)-6,6-dimethylmorpholin-2-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9-6-13-8-12(4,5)16-9/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1

InChI Key

GDFIWXIBTMQYHR-SECBINFHSA-N

Isomeric SMILES

CC1(CNC[C@@H](O1)CNC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CNCC(O1)CNC(=O)OC(C)(C)C)C

Origin of Product

United States

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